FEN1-IN-1

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de LNT 1 implique la réaction de la 2,3-dihydro-1,4-benzodioxine-2-ylméthylamine avec la 3-hydroxythiéno[3,2-d]pyrimidine-2,4(1H,3H)-dione dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que le diméthylsulfoxyde (DMSO) et peut impliquer l'utilisation de catalyseurs pour faciliter le processus .

Méthodes de production industrielle

La production industrielle de LNT 1 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Le composé est généralement purifié par chromatographie liquide haute performance (HPLC) pour atteindre une pureté ≥98% .

Analyse Des Réactions Chimiques

Types de réactions

LNT 1 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent les agents halogénants et les nucléophiles. Les conditions impliquent souvent des solvants comme le DMSO et des températures allant de la température ambiante à 100 °C.

Réactions d'oxydation : Des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium sont utilisés en conditions acides ou basiques.

Réactions de réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés en conditions anhydres.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner différents dérivés de LNT 1 avec différents groupes fonctionnels attachés .

Applications de la recherche scientifique

LNT 1 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la flap endonucléase 1 et ses effets sur les mécanismes de réparation de l'ADN

Biologie : Étudié pour ses effets cytotoxiques sur les cellules cancéreuses, en particulier les cellules cancéreuses colorectal

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du cancer en raison de sa capacité à induire une réponse aux dommages de l'ADN

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les enzymes de réparation de l'ADN

Mécanisme d'action

LNT 1 exerce ses effets en inhibant la flap endonucléase 1 (FEN1), une enzyme impliquée dans la réplication et la réparation de l'ADN. En se liant au site actif de FEN1, LNT 1 empêche l'enzyme de cliver l'ADN, ce qui conduit à l'accumulation de dommages à l'ADN et finalement à l'induction de la mort cellulaire. Ce mécanisme est particulièrement efficace dans les cellules cancéreuses, qui dépendent fortement des voies de réparation de l'ADN pour leur survie .

Applications De Recherche Scientifique

Cancer Treatment

FEN1-IN-1 has been investigated for its potential as an anti-cancer agent. Its applications include:

- Breast Cancer : Studies have indicated that high expression levels of FEN1 correlate with aggressive features in breast cancer, particularly triple-negative breast cancer (TNBC). Inhibition of FEN1 using this compound could reduce tumor progression and metastasis by disrupting the DNA repair mechanisms that allow cancer cells to thrive .

- Gallbladder Cancer : Research has linked polymorphisms in the FEN1 gene to an increased risk of gallbladder cancer. Targeting FEN1 with inhibitors like this compound may provide a novel therapeutic strategy for managing this type of cancer .

Combination Therapies

This compound is being explored in combination with other treatments, such as ionizing radiation. Preliminary findings suggest that co-treatment can enhance cell death and reduce clonogenic survival in tumor cells, indicating a synergistic effect that could improve patient outcomes .

Case Studies and Research Findings

Mécanisme D'action

LNT 1 exerts its effects by inhibiting flap endonuclease 1 (FEN1), an enzyme involved in DNA replication and repair. By binding to the active site of FEN1, LNT 1 prevents the enzyme from cleaving DNA, leading to the accumulation of DNA damage and ultimately inducing cell death. This mechanism is particularly effective in cancer cells, which rely heavily on DNA repair pathways for survival .

Comparaison Avec Des Composés Similaires

Composés similaires

Lentinane : Un composé biologiquement actif extrait de Lentinus edodes, connu pour ses effets immunomodulateurs et antitumoraux.

FEN1-IN-1 : Un autre inhibiteur de la flap endonucléase 1, similaire en structure et en fonction à LNT 1.

Unicité

LNT 1 est unique en raison de sa forte puissance et de sa spécificité pour la flap endonucléase 1. Sa capacité à induire une réponse aux dommages de l'ADN robuste en fait un outil précieux dans la recherche sur le cancer et les applications thérapeutiques potentielles .

Activité Biologique

Flap endonuclease 1 (FEN1) is a critical enzyme involved in various DNA metabolic processes, including DNA replication, repair, and apoptosis. The compound FEN1-IN-1 has emerged as a selective inhibitor of FEN1, showing potential as a therapeutic agent in cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanism of action, effects on cancer cells, and relevant research findings.

This compound selectively inhibits the nuclease activity of FEN1 by binding to its active site. This inhibition disrupts the normal functions of FEN1 in DNA replication and repair, leading to increased genomic instability in cancer cells. The compound's specificity for FEN1 makes it a promising candidate for targeted cancer therapy.

Inhibition of Cell Proliferation

Research indicates that this compound effectively reduces cell proliferation in various cancer cell lines. In non-small cell lung cancer (NSCLC) models, for instance, treatment with this compound resulted in significant G1/S phase cell cycle arrest and decreased cellular proliferation rates. This effect was correlated with reduced expression levels of Ki-67, a marker associated with cellular proliferation .

Induction of Apoptosis

This compound has also been shown to induce apoptosis in cancer cells. The inhibition of FEN1 disrupts the repair of DNA damage, leading to an accumulation of unrepaired DNA breaks. This accumulation triggers apoptotic pathways, making this compound a potential therapeutic agent for cancers characterized by high levels of FEN1 expression .

Case Studies and Clinical Relevance

Several studies have investigated the clinical significance of FEN1 expression and its correlation with cancer prognosis:

- Osteosarcoma : A study involving 40 osteosarcoma patients found that high expression levels of FEN1 were significantly associated with poor prognosis and higher rates of metastasis. Approximately 47.5% of osteosarcoma patients exhibited high FEN1 expression compared to only 10% in non-neoplastic bone tissues .

| Parameter | Osteosarcoma (n=40) | Non-Neoplastic Bone Tissue (n=30) | P value |

|---|---|---|---|

| High FEN1 Expression | 19 (47.5%) | 3 (10%) | <0.01 |

| Low FEN1 Expression | 21 (52.5%) | 27 (90%) |

- Lung Cancer : In NSCLC patients, overexpression of FEN1 was linked to poor differentiation and prognosis. About 36% of analyzed tissues showed elevated levels of FEN1 mRNA and protein, correlating with enhanced tumor proliferation .

Research Findings

Recent studies have provided insights into the role of FEN1 in drug sensitivity and resistance:

- Drug Sensitivity : In colon cancer models, high levels of FEN1 were associated with reduced responsiveness to chemotherapeutic agents. Analysis revealed that cells with elevated FEN1 expression displayed significant differences in drug sensitivity compared to those with low expression .

- Mechanistic Insights : Investigations into the molecular mechanisms underlying FEN1 activity have revealed that post-translational modifications and interactions with other proteins significantly influence its function. For example, the interaction between FEN1 and proliferating cell nuclear antigen (PCNA) enhances its enzymatic activity during DNA replication .

Propriétés

IUPAC Name |

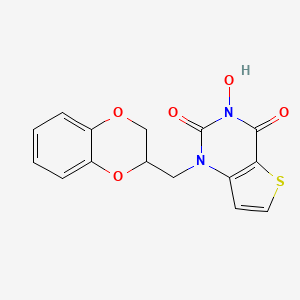

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5S/c18-14-13-10(5-6-23-13)16(15(19)17(14)20)7-9-8-21-11-3-1-2-4-12(11)22-9/h1-6,9,20H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQGCMQXTPTJJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CN3C4=C(C(=O)N(C3=O)O)SC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.